molecular formula C15H23NO B14836867 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine

3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine

Cat. No.: B14836867
M. Wt: 233.35 g/mol
InChI Key: VZNVETCNVBYEDO-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine typically involves multi-step organic reactions. One common approach is the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide, potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Studies focus on its efficacy and safety as a drug candidate for various diseases.

Industry: Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Comparison: Compared to similar compounds, 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine stands out due to its unique combination of functional groups. This uniqueness allows for distinct reactivity and potential applications that may not be achievable with other compounds. For example, the presence of the cyclopropoxy group can impart additional stability and reactivity, making it suitable for specific industrial applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-tert-butyl-4-cyclopropyloxy-5-propan-2-ylpyridine

InChI

InChI=1S/C15H23NO/c1-10(2)12-8-16-9-13(15(3,4)5)14(12)17-11-6-7-11/h8-11H,6-7H2,1-5H3

InChI Key

VZNVETCNVBYEDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1OC2CC2)C(C)(C)C

Origin of Product

United States

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